Chemical Structure and Properties of (2E)-3-(adamantan-1-yl)but-2-enoic Acid: A Technical Guide
Chemical Structure and Properties of (2E)-3-(adamantan-1-yl)but-2-enoic Acid: A Technical Guide
Executive Summary
The compound (2E)-3-(adamantan-1-yl)but-2-enoic acid (CAS RN: 7131-20-6) is a highly specialized, sterically hindered aliphatic building block utilized in advanced medicinal chemistry and drug discovery . Comprising a rigid, bulky adamantane core conjugated to an α,β -unsaturated carboxylic acid, this molecule serves as a privileged pharmacophore. The adamantyl moiety imparts exceptional lipophilicity and resistance to cytochrome P450-mediated metabolic degradation, while the crotonic acid tail provides a critical electrostatic anchor for receptor binding . This whitepaper details the physicochemical profiling, synthetic causality, and analytical validation of this compound for drug development professionals.
Structural and Physicochemical Profiling
The molecular architecture of (2E)-3-(adamantan-1-yl)but-2-enoic acid is defined by the intersection of a diamondoid tricyclic cage and a planar alkene.
Structural Causality & Stereochemistry
The (E)-configuration (trans) is thermodynamically favored over the (Z)-isomer. The adamantyl group is a massive, rigid substituent. If the molecule were to adopt the (Z)-configuration, the adamantyl cage would suffer severe A(1,3) allylic strain, clashing directly with the carboxylic acid moiety. Consequently, the molecule naturally relaxes into the (2E) geometry, positioning the bulky adamantyl group and the carboxylate on opposite sides of the C=C double bond, minimizing steric repulsion.
Quantitative Physicochemical Data
The following table summarizes the core cheminformatics and physicochemical properties of the compound [[1]]([Link]):
| Property | Value |
| IUPAC Name | (2E)-3-(adamantan-1-yl)but-2-enoic acid |
| CAS Registry Number | 7131-20-6 |
| Molecular Formula | C₁₄H₂₀O₂ |
| Monoisotopic Mass | 220.14633 Da |
| Predicted LogP | 4.3 (Highly Lipophilic) |
| Hydrogen Bond Donors | 1 (-COOH) |
| Hydrogen Bond Acceptors | 2 (=O, -OH) |
| InChIKey | WAUDIYIPJOHERP-XNWCZRBMSA-N |
Synthetic Methodology: Horner-Wadsworth-Emmons (HWE) Olefination
To synthesize the pure (E)-isomer, a standard aldol condensation is insufficient due to poor stereocontrol and the risk of self-condensation. Instead, the Horner-Wadsworth-Emmons (HWE) olefination is the protocol of choice .
Step-by-Step Protocol
Phase 1: HWE Olefination
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Ylide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere. Slowly add triethyl phosphonoacetate (1.1 eq) dropwise.
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Causality: NaH irreversibly deprotonates the acidic α -protons of the phosphonate. The 0 °C temperature prevents exothermic runaway, while THF (a polar aprotic solvent) coordinates the sodium cation, leaving a highly reactive, naked carbanion.
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Ketone Addition: Add a solution of 1-adamantyl methyl ketone (1.0 eq) in THF dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 16 hours.
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Causality: The extreme steric bulk of the adamantyl group significantly slows the nucleophilic attack of the ylide onto the carbonyl carbon; extended reaction time is mandatory for full conversion.
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Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield crude ethyl (2E)-3-(adamantan-1-yl)but-2-enoate.
Phase 2: Saponification 4. Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and heat to 50 °C for 4 hours.
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Causality: The mixed solvent system is critical. THF dissolves the highly lipophilic adamantyl ester, H₂O dissolves the LiOH, and MeOH acts as a miscible bridge. Heating is required to overcome the steric shielding of the ester carbonyl by the adjacent β -methyl and adamantyl groups.
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Acidification: Cool the mixture to room temperature. Acidify to pH ~2 using 1M HCl, and extract with dichloromethane (DCM).
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Causality: Acidification protonates the water-soluble lithium carboxylate, converting it into the highly lipophilic free carboxylic acid, which rapidly partitions into the DCM layer for recovery.
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Synthetic workflow for (2E)-3-(adamantan-1-yl)but-2-enoic acid via HWE olefination.
Analytical Characterization (Self-Validating System)
To ensure protocol integrity, the synthesized compound must act as a self-validating system through analytical chemistry. The structural geometry is definitively confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.
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¹H NMR (CDCl₃, 400 MHz): The defining feature is the vinylic proton at C2. In the (E)-isomer, this proton appears as a fine quartet at ~5.75 ppm ( J=1.2 Hz) due to long-range allylic coupling with the β -methyl group. If the (Z)-isomer were present as an impurity, its vinylic proton would be shifted significantly downfield due to the anisotropic deshielding effect of the spatially adjacent carbonyl oxygen. The adamantyl cage protons appear as a massive multiplet between 1.60 - 2.00 ppm (15H).
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Mass Spectrometry (ESI-MS): High-resolution mass spectrometry in negative ion mode will yield an [M−H]− peak at m/z 219.14 , confirming the exact monoisotopic mass of 220.14 Da .
Pharmacological Relevance & Target Engagement
In drug development, the adamantyl group is a "privileged scaffold." Its inclusion in (2E)-3-(adamantan-1-yl)but-2-enoic acid serves two primary pharmacological functions :
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Metabolic Shielding: The dense, 3D diamondoid structure creates immense steric hindrance, preventing oxidative enzymes (like CYP450s) from accessing the carbon backbone, thereby drastically increasing the drug's half-life.
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Hydrophobic Pocket Anchoring: The molecule mimics the structural logic of retinoid drugs (e.g., Adapalene). The adamantyl core acts as a lipophilic plug that inserts deeply into the hydrophobic ligand-binding domains of nuclear receptors (such as RAR/RXR). Simultaneously, the α,β -unsaturated carboxylic acid projects outward to form critical salt bridges and hydrogen bonds with polar residues (e.g., Arginine) at the pocket's entrance.
Pharmacophore binding model for adamantyl-substituted unsaturated acids.
References
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[1] Title: (2e)-3-(adamantan-1-yl)but-2-enoic acid - PubChemLite. Source: National Center for Biotechnology Information (PubChem). URL:[Link]
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[2] Title: WO2006074227A2 - HIGHLY ANTIPROLIFERATIVE, LOW-CALCEMIC, ANALOGS OF THE HORMONE 1α, 25-DIHYDROXYVITAMIN D3 WITH CARBONYL SIDE CHAINS. Source: Google Patents. URL:
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[3] Title: Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. Source: ResearchGate. URL:[Link]
Sources
- 1. PubChemLite - (2e)-3-(adamantan-1-yl)but-2-enoic acid (C14H20O2) [pubchemlite.lcsb.uni.lu]
- 2. WO2006074227A2 - HIGHLY ANTIPROLIFERATIVE, LOW-CALCEMIC, ANALOGS OF THE HORMONE 1α, 25-DIHYDROXYVITAMIN D3 WITH CARBONYL SIDE CHAINS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
